molecular formula C18H16N2O4 B2580831 3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034314-57-1

3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2580831
CAS No.: 2034314-57-1
M. Wt: 324.336
InChI Key: BIUQHCBLCKBWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which can contribute to the compound’s reactivity. The naphthoyl group is a two-ring system that is part of the larger class of compounds known as naphthalenes, which are polycyclic aromatic hydrocarbons .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthoyl group could contribute to its hydrophobicity, while the oxazolidine-2,4-dione group could contribute to its reactivity .

Scientific Research Applications

Polymerization and Material Science

The study by Mallakpour and Rafiee (2003) demonstrates the polymerization of 4-(4′-N-1,8-naphthalimidophenyl)-1,2,4-triazolidine-3,5-dione (NIPTD) with diisocyanates under microwave irradiation and conventional solution polymerization techniques. This process led to the creation of novel aliphatic-aromatic polyureas with inherent viscosities ranging from 0.06–0.20 dL g−1, indicating potential applications in material science due to their rapid polymerization rates and moderate viscosities. Read more.

Heterocyclic Compound Synthesis

Ohta, Oe, and Furukawa (2002) explored α-Oxoketene O, N-acetals as nucleophiles and electrophiles for synthesizing various heterocyclic compounds, demonstrating their versatility as starting materials. This research suggests potential applications in the synthesis of pharmacologically relevant molecules and emphasizes the utility of α-Oxoketene O, N-acetals in organic synthesis. Read more.

Chemosensors for Transition Metal Ions

Gosavi-Mirkute et al. (2017) synthesized and characterized naphthoquinone-based chemosensors exhibiting remarkable selectivity towards Cu2+ ions, with potential applications in environmental monitoring and analytical chemistry. The chemosensors could detect Cu2+ ions with limits of detection as low as 1.48 × 10−8 mol L−1, highlighting their sensitivity and specificity. Read more.

Asymmetric Synthesis

Yang et al. (2015) reported an asymmetric 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene thia(oxa)zolidine-2,4-diones, catalyzed by a chiral N,O-ligand/Cu(I) system. This methodology offers a route to spirocyclic pyrrolidine-thia(oxa)zolidinediones with high yields and excellent diastereo- and enantioselectivity, suggesting applications in asymmetric synthesis and drug discovery. Read more.

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological studies. If this compound has been designed as a drug, its mechanism of action would depend on the target it has been designed to interact with .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it has been synthesized as part of a drug discovery effort, future studies might focus on testing its biological activity and optimizing its properties .

Properties

IUPAC Name

3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-16-11-24-18(23)20(16)13-8-9-19(10-13)17(22)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUQHCBLCKBWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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